Mevociclib

Descripción general

Descripción

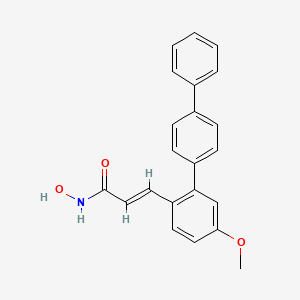

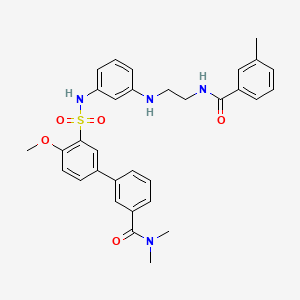

Mevociclib, also known as SY-1365, is a synthetic organic compound . It is a cyclin-dependent kinase 7 (CDK7) inhibitor that is being developed for potential treatment of proliferative diseases .

Synthesis Analysis

Mevociclib is a structural analogue of THZ1 and covalently binds to the same cysteine residue located outside of the canonical kinase domain at which THZ1 binds . However, the exact synthesis process of Mevociclib is not clearly mentioned in the retrieved papers.

Molecular Structure Analysis

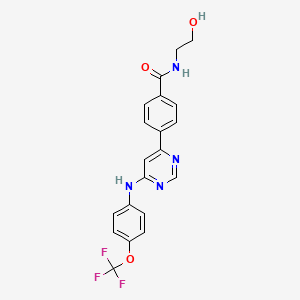

The molecular weight of Mevociclib is 586.26 . It has 9 hydrogen bond acceptors, 4 hydrogen bond donors, and 11 rotatable bonds . The topological polar surface area is 127.93 . The compound adheres to Lipinski’s rules .

Chemical Reactions Analysis

The exact chemical reactions involving Mevociclib are not clearly mentioned in the retrieved papers. However, it is known that Mevociclib covalently binds to a cysteine residue of CDK7 .

Physical And Chemical Properties Analysis

Mevociclib has a molecular weight of 587.125 . The elemental analysis shows that it contains 63.42% carbon, 6.01% hydrogen, 6.04% chlorine, 19.09% nitrogen, and 5.45% oxygen .

Aplicaciones Científicas De Investigación

Cancer Therapeutics: Targeting Transcriptional Addiction

Mevociclib has been identified as a promising therapeutic agent in cancer treatment due to its ability to target CDK7, which plays a crucial role in cell cycle regulation and transcription. By inhibiting CDK7, Mevociclib disrupts the transcriptional addiction of cancer cells, leading to the suppression of tumor growth and induction of apoptosis .

Treatment of Solid Tumors: In Vivo Efficacy

In vivo studies have demonstrated that Mevociclib effectively inhibits tumor growth in triple-negative breast cancer (TNBC) models. The compound was administered intravenously and showed significant anti-tumor activity, suggesting its potential use in treating aggressive solid tumors .

Hematological Malignancies: Apoptosis Induction

Mevociclib exhibits potent anti-proliferative effects in hematological cancer cell lines, inducing apoptosis selectively in malignant cells. This selective action highlights its potential application in treating various blood cancers without harming non-malignant cells .

Combination Therapy: Enhancing Drug Efficacy

Research indicates that Mevociclib can be used in combination with other cancer therapies to enhance efficacy. For instance, combining Mevociclib with JAK inhibitors or hypomethylating agents could improve treatment outcomes in myeloproliferative neoplasms transformed to acute myeloid leukemia (AML) .

Transcriptional Regulation: Understanding Mechanisms

Mevociclib’s mechanism of action involves the inhibition of CDK7, which is essential for the phosphorylation of the RNA polymerase II C-terminal domain. This inhibition provides insights into transcriptional regulation mechanisms, which is valuable for understanding and manipulating gene expression in research settings .

Pharmacodynamics and Pharmacokinetics: Clinical Implications

The pharmacodynamics and pharmacokinetics of Mevociclib are crucial for determining its clinical applications. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles helps in optimizing dosing regimens for maximum therapeutic effect with minimal toxicity .

Drug Resistance: Overcoming Challenges

Mevociclib may play a role in overcoming drug resistance in cancer cells. By targeting CDK7, it could potentially bypass resistance mechanisms that are common with other types of kinase inhibitors, providing a new avenue for treatment in resistant cancer types .

Predictive Biomarkers: Personalized Medicine

The development of predictive biomarkers for Mevociclib responsiveness could lead to more personalized medicine approaches. Identifying patients who are most likely to benefit from Mevociclib treatment can improve therapeutic outcomes and reduce unnecessary exposure to non-responders .

Mecanismo De Acción

- CDK7 : Mevociclib specifically inhibits CDK7, which is part of the CDK-activating complex (CAK). Along with cyclin H and MAT1, CDK7 phosphorylates cell cycle CDKs (such as CDK1, CDK2, CDK4, and CDK6) at their T-loop, thereby activating them and promoting cell cycle progression .

- Role : CDK7 also plays a crucial role in transcriptional regulation. As a component of the general transcription factor TFIIH, CDK7 phosphorylates RNA polymerase II (Pol II) at active gene promoters, facilitating transcription initiation .

- Transcriptional Regulation : Mevociclib inhibits CDK7, leading to reduced phosphorylation of Pol II at serine 5 (Ser5) within the C-terminal domain (CTD). This impairs transcription initiation, affecting the expression of various genes, including those associated with cancer .

- Cell Cycle Arrest and Apoptosis : By disrupting CDK7-mediated cell cycle progression, Mevociclib induces cell cycle arrest and apoptosis in cancer cells .

- Downstream Effects : Reduced transcription of super-enhancer-associated genes contributes to the antitumor effects of Mevociclib .

- Impact on Bioavailability : Since Mevociclib is administered intravenously, bioavailability is not a significant concern .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Direcciones Futuras

Mevociclib is being developed for potential treatment of proliferative diseases . It has shown promise in preclinical studies, exhibiting anti-proliferative and apoptotic effects in solid tumor cell lines . However, more research is needed to fully understand its potential therapeutic applications and long-term effects.

Propiedades

IUPAC Name |

N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35ClN8O2/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38)/b11-7+/t20-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJNYBYSTCRPAO-LXBQGUBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@H](C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35ClN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mevociclib | |

CAS RN |

1816989-16-8 | |

| Record name | Mevociclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1816989168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEVOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704LW082GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

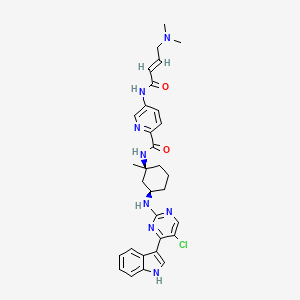

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)

![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)